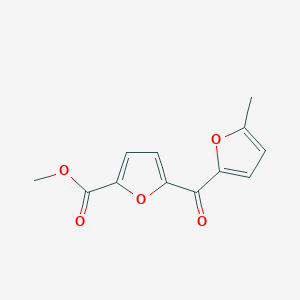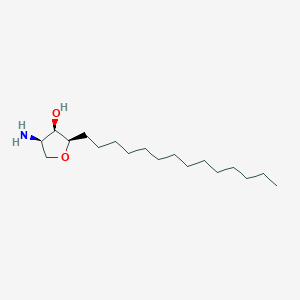
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group and a long alkyl chain, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable oxirane with a long-chain amine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study the effects of long-chain amines on biological systems.
Industry: It can be used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their function and activity. The long alkyl chain allows the compound to integrate into lipid membranes, affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid
- (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid
Uniqueness
(2R,3R,4R)-4-Amino-2-tetradecyloxolan-3-OL is unique due to its specific stereochemistry and the presence of a long alkyl chain. This combination of features allows it to interact with biological systems in ways that similar compounds cannot, making it a valuable tool in research and industry.
Properties
CAS No. |
923287-02-9 |
|---|---|
Molecular Formula |
C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
(2R,3R,4R)-4-amino-2-tetradecyloxolan-3-ol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-18(20)16(19)15-21-17/h16-18,20H,2-15,19H2,1H3/t16-,17-,18-/m1/s1 |
InChI Key |
FBQCDJRSCUVUFL-KZNAEPCWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H]1[C@@H]([C@@H](CO1)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCC1C(C(CO1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


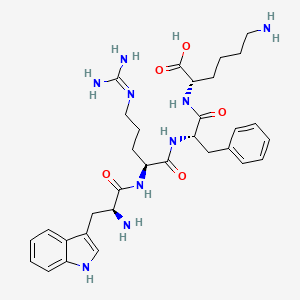

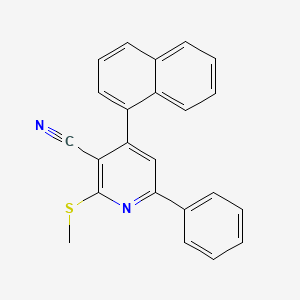

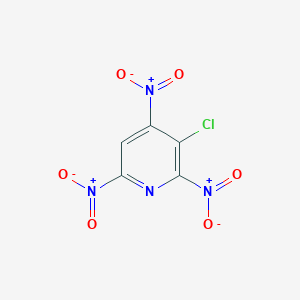
![4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14177694.png)
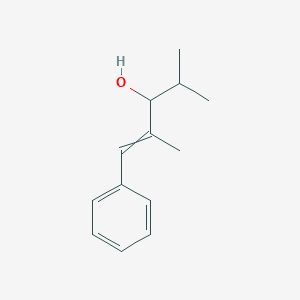
![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
![13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14177699.png)
![Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-](/img/structure/B14177712.png)
![tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14177724.png)

![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
